molecular formula C19H19NO4 B5910908 methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate

methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate

Cat. No. B5910908
M. Wt: 325.4 g/mol
InChI Key: VQCROBOGESLLFS-VBABQJHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate, also known as MBHP, is a synthetic compound that has been the subject of numerous scientific studies due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate inhibits the activity of certain enzymes that are involved in cell proliferation, which may contribute to its anti-cancer effects. Another proposed mechanism is that methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate modulates the activity of certain signaling pathways in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate has been shown to have a variety of biochemical and physiological effects. In cancer cells, methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In the brain, methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate has been found to increase levels of certain neurotransmitters and protect against oxidative stress. In the immune system, methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate has been shown to modulate cytokine production and T cell activation.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. One limitation of using methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.

Future Directions

There are several potential future directions for research on methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate. One area of interest is in developing methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate derivatives with improved potency and selectivity for specific targets. Another area of interest is in investigating the potential use of methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate in combination with other therapeutics to enhance their efficacy. Finally, further research is needed to fully understand the mechanism of action of methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate and its potential therapeutic applications in various fields.

Synthesis Methods

Methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate is synthesized through a multi-step process that involves the reaction of 4-(bromomethyl)benzoic acid with 4-(3-hydroxyimino-1-butenyl)phenol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to yield the final product, methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate.

Scientific Research Applications

Methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate has been studied extensively for its potential therapeutic properties in various fields such as cancer research, neurology, and immunology. In cancer research, methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurology, methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate has been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate has been shown to modulate the immune system and may be useful in treating autoimmune diseases.

properties

IUPAC Name

methyl 4-[[4-[(E,3E)-3-hydroxyiminobut-1-enyl]phenoxy]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-14(20-22)3-4-15-7-11-18(12-8-15)24-13-16-5-9-17(10-6-16)19(21)23-2/h3-12,22H,13H2,1-2H3/b4-3+,20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCROBOGESLLFS-VBABQJHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-({4-[(1E,3E)-3-(hydroxyimino)but-1-en-1-yl]phenoxy}methyl)benzoate

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